Glutaminase Inhibition Potency: N-alpha-Phthalyl-L-glutamine vs. the Selective Inhibitor BPTES
N-alpha-Phthalyl-L-glutamine demonstrates moderate inhibitory activity against human kidney glutaminase, with a reported IC50 of 22 µM [1]. In contrast, BPTES, a well-characterized potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1), exhibits an IC50 ranging from 0.16 µM to 3.3 µM depending on the assay format . This represents a 6.7- to 137.5-fold difference in potency. While N-alpha-Phthalyl-L-glutamine is not a potent inhibitor, its activity provides a distinct biochemical property not shared by unmodified L-glutamine, offering a potential tool compound for modulating glutamine metabolism in research contexts where high-potency inhibition is not the primary objective.
| Evidence Dimension | Glutaminase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 µM |
| Comparator Or Baseline | BPTES: IC50 = 0.16 µM to 3.3 µM |
| Quantified Difference | N-alpha-Phthalyl-L-glutamine is 6.7- to 137.5-fold less potent than BPTES. |
| Conditions | Target Compound: Human kidney glutaminase (124-669) using L-[3H]-glutamine as substrate, 45 min incubation. Comparator: Human kidney glutaminase (GLS1) in various GLS assays. |
Why This Matters
This data confirms that while N-alpha-Phthalyl-L-glutamine can modulate glutaminase, it is orders of magnitude less potent than a dedicated inhibitor like BPTES, clarifying its role as a chemical probe rather than a high-affinity therapeutic candidate.
- [1] BindingDB. (2013). BDBM50400069 (CHEMBL2177738): N-alpha-Phthalyl-L-glutamine. Affinity Data: IC50 = 2.20E+4 nM. View Source
